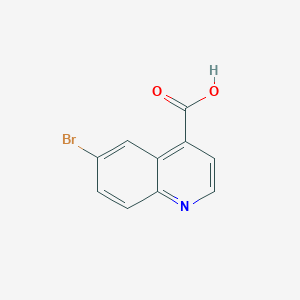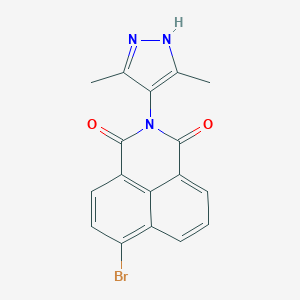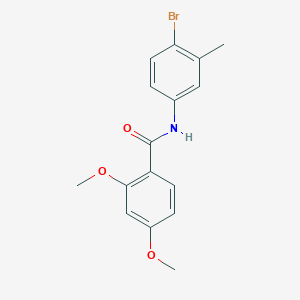
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has a molecular formula of C16H16BrNO3.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, as well as its toxicity and safety profile.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 4-bromo-3-methylphenol with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is typically around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in the cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Eigenschaften
CAS-Nummer |
5665-55-4 |
|---|---|
Produktname |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
Molekularformel |
C16H16BrNO3 |
Molekulargewicht |
350.21 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-11(4-7-14(10)17)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KBIVZLWMFBZVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



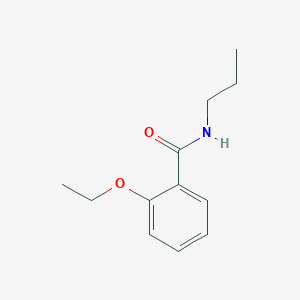


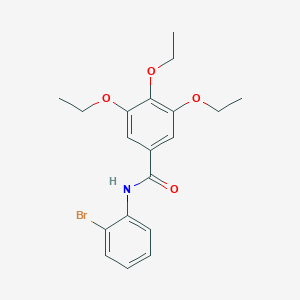
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
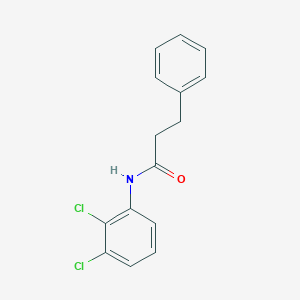
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
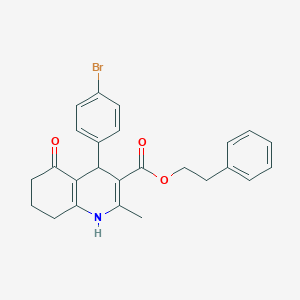
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
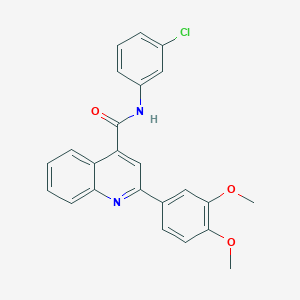
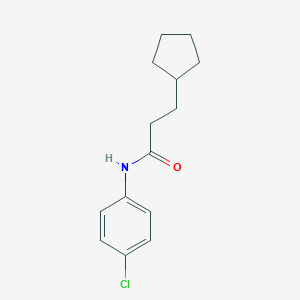
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
